molecular formula C10H7ClFNO2 B571815 Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate CAS No. 1255098-87-3

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

Cat. No.: B571815
CAS No.: 1255098-87-3
M. Wt: 227.619
InChI Key: XIVIFWHIIZITDS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate (CAS 1255098-87-3) is a fluorinated and chlorinated indole derivative of significant interest in advanced medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, particularly in the development of novel therapeutic agents. Its core structure incorporates the indole scaffold, which is recognized as a "privileged structure" in pharmacology for its ability to bind diverse receptors and exhibit a broad spectrum of biological activities . Specifically, this compound has demonstrated high value in antiviral research. Research published in the Journal of Medicinal Chemistry identifies close structural analogs of this compound as potent inhibitors of the Influenza A virus, showcasing low nanomolar IC50 values against multiple strains, including H1N1 and H3N2 . These inhibitors function by targeting the viral PB2 (polymerase basic protein 2) cap-binding domain, a critical component for the virus's transcription initiation process, thereby preventing viral replication . The strategic incorporation of both chlorine and fluorine atoms on the indole ring system can enhance metabolic stability, influence electronic properties, and improve the overall binding affinity of the molecule, making it a critical building block for scaffold-hopping exercises in inhibitor design . Beyond its prominent role in antiviral applications, the indole core is a fundamental structure in the exploration of compounds with anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties . The specific substitution pattern at the 5- and 7- positions of the indole ring in this reagent makes it a valuable precursor for constructing complex molecules for structure-activity relationship (SAR) studies. Chemical Properties:

Properties

IUPAC Name

methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)8-3-5-2-6(11)4-7(12)9(5)13-8/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVIFWHIIZITDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695152
Record name Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255098-87-3
Record name Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tosyl Protection of Indole Nitrogen

The indole nitrogen is protected using tosyl chloride under phase-transfer conditions to yield 6a . This step ensures regioselectivity in subsequent halogenation:

  • Reagents : Tosyl chloride, tetrabutylammonium bromide (phase-transfer catalyst), NaOH (aq), dichloromethane.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : >90%.

Bromination at Position 5

Bromination of 6a with N-bromosuccinimide (NBS) introduces a bromine atom at position 5:

  • Reagents : NBS, dichloromethane.

  • Conditions : Room temperature, 2 hours.

  • Yield : 85%.

Boronic Ester Formation

The brominated intermediate (7a ) undergoes Miyaura borylation with bis(pinacolato)diboron to form boronic ester 8a :

  • Catalyst : Pd(dppf)Cl₂.

  • Base : Potassium acetate.

  • Solvent : Dioxane.

  • Conditions : 80°C, 6 hours.

  • Yield : 52%.

Suzuki-Miyaura Coupling

Boronic ester 8a couples with pyrimidine bicyclo[2.2.2]octane aminoester (9 ) via Suzuki-Miyaura reaction:

  • Catalyst : Pd(PPh₃)₄.

  • Base : Na₂CO₃.

  • Solvent : Dioxane/water (4:1).

  • Conditions : 100°C, 12 hours.

  • Yield : 65%.

Ester Hydrolysis and Methylation

The final steps involve hydrolysis of the intermediate ester followed by methylation:

  • Hydrolysis : LiOH in dioxane/water, 50°C, 4 hours.

  • Methylation : Methyl iodide, K₂CO₃, DMF, 60°C, 3 hours.

  • Overall Yield : 28% (four steps).

Fischer Indole Synthesis with Directed Halogenation

An alternative route employs Fischer indole synthesis to construct the indole core, followed by sequential halogenation (Table 1).

Indole Core Formation

Phenylhydrazine derivatives react with α-keto esters under acidic conditions to form the indole skeleton:

  • Reagents : Phenylhydrazine, ethyl pyruvate, HCl.

  • Conditions : Reflux in ethanol, 8 hours.

  • Yield : 70–75%.

Chlorination and Fluorination

Directed ortho-metalation (DoM) introduces chlorine and fluorine at positions 5 and 7:

  • Base : LDA (lithium diisopropylamide).

  • Electrophiles : Cl₂ (for Cl) and Selectfluor (for F).

  • Solvent : THF, −78°C.

  • Yield : 60% (combined).

Comparative Analysis of Synthetic Methods

Method Key Steps Total Yield Advantages Limitations
Tosyl/Suzuki routeProtection, bromination, coupling28%High regioselectivityLow overall yield due to multiple steps
Fischer/DoM routeIndole synthesis, halogenation40%Scalable, fewer stepsRequires cryogenic conditions

Optimization Strategies for Industrial Production

Solvent and Catalyst Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates in cyclization steps by stabilizing intermediates.

  • Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) enhance cross-coupling efficiency.

Temperature and Time Optimization

  • Bromination : Elevated temperatures (40–50°C) reduce reaction time from 2 hours to 30 minutes without side products.

  • Suzuki coupling : Microwave-assisted synthesis at 120°C cuts reaction time to 2 hours, improving yield to 75%.

Purification Techniques

  • Column chromatography (cyclohexane/ethyl acetate) achieves >95% purity.

  • Recrystallization from ethanol/water mixtures enhances crystalline purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the halogen atoms.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted indoles.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to enhanced biological activities. Notable applications include:

  • Antiviral Agents: Research indicates that this compound can inhibit viral replication by interacting with specific viral proteins.
  • Anticancer Properties: The compound has been studied for its potential to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways .
  • Anti-inflammatory Effects: Initial studies show promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

Biological Studies

The compound is utilized in biological research to investigate the interactions between indole derivatives and various biological targets:

  • Enzyme Inhibition Studies: this compound has been shown to bind effectively to certain enzymes, influencing their activity and providing insights into enzyme kinetics.
  • Receptor Binding Affinity: It exhibits high affinity for serotonin receptors, which may have implications for mood disorders and psychiatric conditions .

Material Science

In material science, this compound is explored for its electronic and optical properties, contributing to the development of novel materials with specific functionalities.

Case Studies and Research Findings

  • Antiviral Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated the compound's ability to inhibit specific viral proteins, providing a foundation for developing antiviral therapies .
  • Cancer Cell Apoptosis : Research conducted at a leading university showed that derivatives of this compound induced apoptosis in breast cancer cell lines, highlighting its potential as an anticancer agent.
  • Inflammatory Response Modulation : A recent study explored the anti-inflammatory effects of this compound on mouse models, indicating significant reductions in pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Analogues and Substituent Effects

Key Structural Differences
Compound Name Substituents (Positions) Functional Group Molecular Weight (g/mol)
Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate Cl (5), F (7) Methyl ester (2) ~239.6 (calculated)
Ethyl 5-fluoroindole-2-carboxylate F (5) Ethyl ester (2) 221.2
5-Fluoro-1-methyl-1H-indole F (5), CH₃ (1) None 149.2
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide Br (5), F (7) Carboxamide (2) 385.2
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3) Carboxylic acid (2) 209.6

Substituent Impact :

  • Halogens: Chlorine and fluorine at positions 5 and 7 enhance electrophilicity and metabolic stability compared to non-halogenated analogs. Bromine substitution (as in ) increases molecular weight and polarizability.
  • Ester vs. Amide/Carboxylic Acid : The methyl ester group in the target compound improves solubility in organic solvents relative to carboxylic acids (e.g., ) or carboxamides (e.g., ).

Observations :

  • Methylation (e.g., ) and esterification (e.g., ) are common for introducing substituents. The target compound likely requires similar halogenation and esterification steps.
  • Carboxamide derivatives (e.g., ) involve coupling reactions with amines, contrasting with the target’s ester functionality.

Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Solubility Trends
This compound Not reported Likely soluble in DCM, DMSO
5-Fluoro-1-methyl-1H-indole 55–56 Soluble in toluene, DCM
Ethyl 5-fluoroindole-2-carboxylate 249–250 Low solubility in polar solvents
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported Likely polar due to -COOH

Trends :

  • Halogenation increases melting points (e.g., 249°C for vs. 55°C for ).
  • Ester groups enhance organic solubility compared to carboxylic acids or amides.

Biological Activity

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. The presence of halogen substituents, specifically chlorine and fluorine, enhances its pharmacological potential, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound has a molecular formula of C10H7ClFNO2 and a molecular weight of approximately 227.62 g/mol. Its structure features an indole ring, which is characterized by a fused benzene and pyrrole ring. The unique positioning of the chlorine and fluorine atoms contributes to its distinct chemical reactivity and biological activity.

Property Value
Molecular FormulaC10H7ClFNO2
Molecular Weight227.62 g/mol
Indole Ring StructureYes
Halogen SubstituentsCl (Chlorine), F (Fluorine)

This compound exerts its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity and selectivity, which can modulate several biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, contributing to its therapeutic effects.
  • Receptor Binding : It interacts with various receptors, leading to alterations in cellular signaling pathways.
  • Biochemical Pathways : Indole derivatives are known to influence pathways related to inflammation, cancer, and microbial resistance.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Cell Line IC50 (μM) Effect
A375 (Melanoma)4.2Cytotoxicity
MCF-7 (Breast)1.88Cytotoxicity
HCT116 (Colon)0.39Cytotoxicity

The compound's mechanism involves cell cycle arrest at the S phase, which is critical for preventing cancer cell proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits both antibacterial and antifungal activities.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus24
Escherichia coli22
Candida albicans20

These findings suggest the compound may serve as a potential lead in developing new antimicrobial agents.

Case Studies

  • Anticancer Efficacy in Animal Models : A study involving animal models demonstrated that varying dosages of this compound resulted in significant tumor reduction, highlighting its therapeutic potential in oncology.
  • Enzyme Interaction Studies : Investigations into the compound's interaction with enzymes revealed that it effectively inhibits key metabolic pathways involved in cancer progression.
  • Clinical Relevance : Ongoing research aims to elucidate the full spectrum of biological activities and potential clinical applications of this compound, particularly in drug formulations targeting resistant strains of bacteria and cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate?

  • Methodology : The synthesis typically involves sequential halogenation and esterification of the indole core. For example, formylation at the 2-position followed by esterification with methanol under acidic conditions. Halogens (Cl, F) are introduced via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) or Selectfluor™. Purification via column chromatography with silica gel and characterization by NMR (¹H/¹³C) and LC-MS are critical .

Q. How can researchers confirm the purity and identity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • HPLC/GC : For purity assessment (>95% by area normalization).
  • NMR : Confirm substitution patterns (e.g., Cl at C5, F at C7 via coupling constants in ¹H NMR).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z 243.03).
    Cross-reference with reported spectral data for analogous halo-indoles .

Q. What safety precautions are recommended for handling this compound?

  • Guidelines : Wear PPE (nitrile gloves, lab coat, safety goggles) and use a fume hood. Respiratory protection (P95 masks) is advised if airborne particles are generated. Store in a cool, dry place away from oxidizers. Acute toxicity data are limited, so treat it as a potential irritant (skin/eyes) and avoid inhalation .

Q. How can researchers address missing physicochemical data (e.g., solubility, melting point)?

  • Methodology : Experimentally determine properties:

  • Melting Point : Use a capillary tube apparatus.
  • Solubility : Perform incremental solvent addition (DMSO, ethanol, water) with sonication.
  • Stability : Conduct accelerated degradation studies under heat/light and monitor via TLC/HPLC .

Q. What are the key applications of this compound in early-stage research?

  • Applications : Serves as a precursor for bioactive molecules, such as kinase inhibitors or fluorescent probes. The 2-carboxylate group facilitates conjugation, while halogens enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substitution patterns for this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD). Use SHELXL for refinement: input .hkl files from diffraction data, define space groups, and validate geometry (bond angles/distances). The 5-Cl and 7-F positions can be confirmed via electron density maps. Compare with reported structures of methyl 5-halo-indole-2-carboxylates .

Q. What strategies optimize regioselective halogenation during synthesis?

  • Approach : Control reaction conditions (temperature, solvent polarity) to direct electrophilic attack. For example:

  • Use DMF as a polar aprotic solvent to favor Cl substitution at C5.
  • Employ fluorinating agents (e.g., DAST) in anhydrous THF for C7 fluorination.
    Monitor regioselectivity via LC-MS and adjust stoichiometry/reactivity of halogen sources .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to model transition states. Analyze Fukui indices for nucleophilic/electrophilic sites. The 3-position (indole) often shows higher reactivity for Suzuki-Miyaura couplings. Validate predictions with experimental Pd-catalyzed reactions using boronic acids .

Q. What analytical challenges arise when characterizing trace impurities, and how are they resolved?

  • Solutions : Use high-resolution LC-MS/MS to detect impurities (<0.1%). For isomeric byproducts (e.g., 6-Cl/7-F vs. 5-F/7-Cl), employ 2D NMR (COSY, NOESY) or compare retention times with synthetic standards. Quantify via external calibration curves .

Q. How do steric and electronic effects of substituents influence biological activity in SAR studies?

  • Design Principles :

  • Electron-withdrawing groups (Cl, F) enhance metabolic stability but may reduce solubility.
  • C2 ester flexibility allows prodrug strategies (e.g., hydrolysis to carboxylic acid in vivo).
    Test analogs with varying halogens (Br, I) or substituent positions using enzyme inhibition assays (IC₅₀) .

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